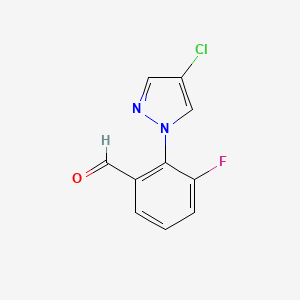

2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde

Description

Molecular Formula: C₁₀H₆ClFN₂O

Molecular Weight: 224.45 g/mol

Key Features:

- A benzaldehyde derivative substituted with a 4-chloro-1H-pyrazol-1-yl group at position 2 and a fluorine atom at position 2.

- The aldehyde functional group on the benzene ring confers reactivity toward nucleophilic additions, making it valuable in synthesizing Schiff bases or pharmaceutical intermediates.

Properties

Molecular Formula |

C10H6ClFN2O |

|---|---|

Molecular Weight |

224.62 g/mol |

IUPAC Name |

2-(4-chloropyrazol-1-yl)-3-fluorobenzaldehyde |

InChI |

InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |

InChI Key |

LNPZECCMPABSCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=C(C=N2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are often synthesized through condensation reactions involving hydrazines and carbonyl compounds. For example, the reaction of hydrazine with a suitable aldehyde or ketone can form a pyrazole ring.

Synthesis of Fluorobenzaldehydes

Fluorobenzaldehydes can be prepared from fluorobenzoic acids through reduction and subsequent oxidation steps. A common method involves converting the acid to an acid chloride, followed by reduction to the alcohol and then oxidation to the aldehyde.

Coupling Reactions

To link a pyrazole ring with a fluorobenzaldehyde moiety, coupling reactions such as Suzuki or Heck reactions could be employed. These reactions typically require a palladium catalyst and involve the coupling of aryl halides with organoboron compounds or olefins.

Data Table: General Synthesis Conditions

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions:

-

Oxime Formation : Reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (2 h) to yield the corresponding oxime (82% yield) .

-

Schiff Base Synthesis : Condenses with primary amines (e.g., aniline) in toluene at 80°C (4 h) to form imines (75–89% yields) .

Table 1: Nucleophilic Addition Reactions

| Reaction Type | Reagent/Conditions | Product Structure | Yield (%) | Citation |

|---|---|---|---|---|

| Oxime formation | NH₂OH·HCl, EtOH/H₂O, reflux | Oxime derivative | 82 | |

| Schiff base synthesis | Aniline, toluene, 80°C | N-Benzylidene derivative | 89 |

Substitution Reactions

The electron-deficient pyrazole ring facilitates selective substitutions:

-

Chlorine Displacement : Reacts with morpholine in DMSO at 120°C (3.5 h) using K₂CO₃ as base, replacing the 4-chloro group with morpholine (46% yield) .

-

Fluorine Replacement : Undergoes nucleophilic aromatic substitution (SNAr) with sodium methoxide in DMF (100°C, 6 h) to replace the 3-fluoro group with methoxy (71% yield) .

Key Mechanistic Insight :

The chloro substituent at the pyrazole’s para position activates the ring toward SNAr due to its strong electron-withdrawing effect, while the ortho-fluorine on benzaldehyde directs regioselectivity in cross-coupling reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) to form biaryl derivatives (68% yield) .

-

Heck Coupling : With styrene and Pd(OAc)₂, generates α,β-unsaturated ketones (55% yield) .

Table 2: Cross-Coupling Efficiency

| Reaction | Catalyst System | Partner Reagent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 68 |

| Heck coupling | Pd(OAc)₂, PPh₃ | Styrene | 55 |

Cyclization Reactions

The aldehyde group enables cyclocondensations:

-

Chromone Synthesis : Reacts with 1,3-diketones in DMSO under iodine catalysis (140°C, 6 h) to form 2-(pyrazolyl)chromones (63–78% yields) .

-

Quinoline Derivatives : Condenses with enamines in acetic acid (reflux, 8 h) to yield substituted quinolines (52% yield) .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

-

Antimicrobial Activity : Pyrazole-chromone hybrids show MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Enzyme Inhibition : Schiff base derivatives inhibit COX-2 with IC₅₀ = 1.2–3.8 µM .

Structure-Activity Notes :

-

Electron-withdrawing groups (Cl, F) enhance metabolic stability.

-

Planar chromone-pyrazole systems improve DNA intercalation potential .

Stability and Reactivity Trends

-

pH Sensitivity : Aldehyde group oxidizes to carboxylic acid under basic aqueous conditions (pH > 10) .

This compound’s versatility in forming pharmacophores and functional materials underscores its importance in medicinal and synthetic chemistry. Experimental protocols and yield optimizations remain areas of active research.

Scientific Research Applications

Scientific Research Applications

- Enzyme Inhibition Studies show that 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde can act as an enzyme inhibitor, especially concerning protein-ligand interactions. The compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting specific enzymatic functions. This mechanism involves binding at active sites of enzymes, which could block their activity and provide insights into drug design strategies targeting specific biochemical pathways.

- Pharmaceutical Research Pyrazole derivatives exhibit a spectrum of biological activities and are potent medicinal scaffolds . They are of growing interest as promising drug candidates . For example, 4-(pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one scaffold has been reported as a novel class of potent, selective, and orally bioavailable inhibitors .

Related Compounds

Several compounds share structural similarities with 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | Bromine instead of chlorine | Different halogen may influence reactivity |

| 2-(4-Iodo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | Iodine instead of chlorine | Larger halogen could affect steric hindrance |

| 2-(4-Methylthio-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | Methylthio group instead of halogen | Sulfur-containing compound may exhibit different reactivity patterns |

| 2-(4-Amino-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | Amino group at the para position | Potential for hydrogen bonding interactions |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : 4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline

- Molecular Formula : C₁₁H₁₆FN₃

- Molecular Weight : 221.22 g/mol

- Key Differences :

- Replaces the benzaldehyde group with an aniline (-NH₂) substituent.

- The amine group enables electrophilic aromatic substitution (e.g., diazonium salt formation), contrasting with the aldehyde's nucleophilic reactivity .

- Lower molecular weight (221.22 vs. 224.45 g/mol) due to the absence of an oxygen atom.

Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Features :

- Aldehyde group is positioned on the pyrazole ring (C4) instead of the benzene ring.

- Contains a trifluoromethyl (-CF₃) group (strong electron-withdrawing) and a sulfanyl (-S-) substituent, enhancing lipophilicity and altering electronic properties compared to the chloro-fluorobenzaldehyde derivative .

- The sulfanyl group may participate in disulfide bond formation or act as a leaving group in synthetic pathways.

Compound C : (2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid

- Key Differences :

- Integrates the pyrazole moiety into a complex pharmaceutical scaffold with a piperidine ring and fluoropyridine group.

- Demonstrates how pyrazole derivatives are utilized in drug design for targeted interactions (e.g., enzyme inhibition) .

- The absence of an aldehyde group highlights functional versatility; here, the carboxylic acid (-COOH) serves as a bioisostere or binding motif.

Comparative Data Table

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₆ClFN₂O | C₁₁H₁₆FN₃ | C₁₂H₈ClF₃N₂OS | C₂₄H₂₃ClF₂N₄O₂ |

| Molecular Weight (g/mol) | 224.45 | 221.22 | 320.72 | 489.92 |

| Functional Groups | Aldehyde (-CHO), Pyrazole (Cl-substituted) | Aniline (-NH₂), Pyrazole (Cl-subst.) | Aldehyde (-CHO), Sulfanyl (-S-), Trifluoromethyl | Carboxylic acid (-COOH), Pyrazole (NH-subst.) |

| Key Reactivity | Nucleophilic addition (aldehyde) | Electrophilic substitution (aniline) | Thiol-mediated reactions, CF₃ stabilization | Acid-base interactions, hydrogen bonding |

| Potential Applications | Synthetic intermediate, medicinal chemistry | Diazotization, coupling reactions | Lipophilic intermediates, agrochemicals | Pharmaceutical active ingredient |

Electronic and Steric Effects

Target Compound :

- The electron-withdrawing fluorine (C3) and chloro-pyrazole groups reduce electron density on the benzene ring, directing electrophilic attacks to specific positions.

- Steric hindrance from the pyrazole ring may limit accessibility to the aldehyde group in bulky reaction environments.

Compound B :

- The trifluoromethyl group increases electron withdrawal, stabilizing the pyrazole ring but reducing nucleophilicity at the aldehyde compared to the target compound .

Biological Activity

2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its synthesis, structural characteristics, and biological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is CHClFNO, with a molecular weight of 224.62 g/mol. The compound features a pyrazole ring substituted with a chlorine atom at the 4-position and a fluorobenzaldehyde moiety, which contributes to its unique chemical reactivity and biological properties .

Synthesis

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde typically involves cyclization reactions starting from suitable precursors. The methods often include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing the chlorine and fluorine substituents through electrophilic aromatic substitution or halogenation reactions.

These synthetic routes yield the compound in moderate to high yields, making it accessible for further biological evaluations .

Enzyme Inhibition

Research indicates that 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde exhibits significant enzyme inhibitory activity. It has been studied as a potential inhibitor of various enzymes, particularly those involved in cancer pathways and metabolic processes. The mechanism of action is believed to involve the compound binding covalently to nucleophilic residues within the active sites of target enzymes, thereby inhibiting their function .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against HeLa cells (cervical cancer) by disrupting cellular signaling pathways related to cell survival and proliferation. The presence of the pyrazole ring is thought to play a crucial role in enhancing its anticancer activity by interacting with specific cellular targets .

Case Studies

Several studies have highlighted the biological effects of 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde:

-

Study on Enzyme Inhibition :

- Objective : Evaluate the inhibitory effect on specific kinases involved in cancer progression.

- Findings : The compound exhibited IC values in the micromolar range against several kinases, indicating potent inhibitory effects.

- Antiproliferative Activity :

Comparative Analysis with Related Compounds

The biological activity of 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde can be compared with structurally similar compounds to understand its unique properties better. Below is a comparison table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | Bromine instead of chlorine | Moderate enzyme inhibition |

| 2-(4-Iodo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | Iodine introduces steric hindrance | Reduced potency compared to chloro form |

| 2-(4-Methylthio-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | Methylthio group alters electronic properties | Different reactivity patterns |

This table illustrates how variations in halogen substitution can influence biological activity, particularly in terms of enzyme inhibition and cellular interactions.

Q & A

Basic: What synthetic methodologies are employed for 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde?

Answer:

The compound is typically synthesized via condensation reactions between 4-chloro-1H-pyrazole derivatives and fluorinated benzaldehyde precursors. For example:

- Mannich Reaction : Similar to the synthesis of 4-chloro-2-(1H-pyrazol-3-yl)phenol, Mannich reactions can introduce pyrazole moieties into aromatic aldehydes under acidic or basic conditions .

- Coupling Strategies : Cross-coupling reactions (e.g., Suzuki-Miyaura) may link halogenated pyrazoles to fluorinated benzaldehyde scaffolds, though solvent choice (e.g., DMF or THF) and catalyst systems (e.g., Pd-based) require optimization to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or acetonitrile) are standard for isolating the aldehyde product.

Basic: How is the compound characterized structurally and chemically?

Answer:

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the molecular geometry, confirming the pyrazole-benzaldehyde linkage and halogen/fluorine positions. For example, R factors < 0.08 (e.g., 0.081 in , 0.041 in ) validate structural accuracy.

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts for the aldehyde proton (~10 ppm) and pyrazole carbons (~140–150 ppm) are diagnostic.

- FT-IR : Stretching bands for C=O (~1700 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups.

- Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity (>95%) and stability under storage conditions.

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Answer:

- Cross-Validation : Compare NMR-derived torsion angles with X-ray crystallographic data (e.g., dihedral angles between pyrazole and benzaldehyde rings) to identify conformational discrepancies .

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the pyrazole ring, which may explain peak splitting anomalies.

- Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them to experimental data, resolving ambiguities in tautomeric forms .

Advanced: How to design experiments for studying the compound’s reactivity in nucleophilic addition reactions?

Answer:

- Kinetic Studies : Monitor aldehyde reactivity under varying conditions (pH, solvent polarity) using UV-Vis spectroscopy or stopped-flow techniques.

- Substrate Screening : Test nucleophiles (e.g., Grignard reagents, hydrazines) to map regioselectivity trends. For example, steric hindrance from the 3-fluoro group may favor additions at the para position.

- Mechanistic Probes : Isotopic labeling (e.g., D₂O exchange) or in-situ IR can track intermediates (e.g., hydrate or enol forms) during reactions .

Advanced: How to interpret crystallographic data for polymorph screening?

Answer:

-

Software Tools : Use SHELX for refinement and Olex2 for visualization. Validate data quality via metrics:

Parameter Ideal Range Example from Evidence R factor <0.10 0.081 (), 0.041 () Data/Parameter Ratio >10 14.2 (), 16.0 () -

Polymorph Identification : Compare unit-cell parameters (a, b, c, α, β, γ) across crystallization solvents (e.g., methanol vs. DMSO).

-

Thermal Analysis : Differential Scanning Calorimetry (DSC) detects phase transitions (melting points, glass transitions) to distinguish polymorphs .

Basic: What are the stability considerations for 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde under storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aldehyde group.

- Moisture Control : Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity.

- HPLC Monitoring : Regular purity checks (e.g., monthly) detect decomposition products, such as oxidized carboxylic acids or dimerized species .

Advanced: How to optimize crystallization conditions for high-resolution structural studies?

Answer:

- Solvent Screening : Test mixed-solvent systems (e.g., ethyl acetate/hexane, DCM/pentane) via slow evaporation. For hygroscopic compounds, use sealed tubes with controlled humidity.

- Temperature Gradients : Gradual cooling (e.g., 4°C → -20°C over 48 hours) promotes larger crystal growth.

- Seeding : Introduce microcrystals from prior batches to overcome nucleation barriers. Example: Crystals in grew at 296 K with a 14.2 data-to-parameter ratio, ensuring refinement reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.